molecular formula C16H21FN2O4S B2937841 7-fluoro-4-(1-methanesulfonylpiperidine-4-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine CAS No. 2034204-25-4

7-fluoro-4-(1-methanesulfonylpiperidine-4-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine

Cat. No.: B2937841
CAS No.: 2034204-25-4
M. Wt: 356.41
InChI Key: BLFANYLSDCRJDG-UHFFFAOYSA-N
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Description

7-fluoro-4-(1-methanesulfonylpiperidine-4-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine is a synthetic organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of fluorine and methanesulfonyl groups in the structure suggests that this compound may have unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-fluoro-4-(1-methanesulfonylpiperidine-4-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine typically involves multiple steps, including the formation of the benzoxazepine core, introduction of the fluorine atom, and attachment of the methanesulfonylpiperidine moiety. Common synthetic routes may include:

    Cyclization Reactions: Formation of the benzoxazepine core through cyclization of appropriate precursors.

    Fluorination: Introduction of the fluorine atom using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Sulfonylation: Attachment of the methanesulfonyl group using methanesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine moiety.

    Reduction: Reduction reactions may target the carbonyl group or other functional groups.

    Substitution: The fluorine atom and methanesulfonyl group may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use as ligands in catalytic reactions.

Biology

    Enzyme Inhibition: May act as inhibitors of specific enzymes due to its unique structure.

    Receptor Binding: Potential to bind to specific receptors in biological systems.

Medicine

    Drug Development: Investigated for potential therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry

    Material Science: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-fluoro-4-(1-methanesulfonylpiperidine-4-carbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine may involve interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methanesulfonyl group may play crucial roles in enhancing binding affinity and specificity. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    7-fluoro-4-(1-methanesulfonylpiperidine-4-carbonyl)-2,3,4,5-tetrahydro-1,4-benzodiazepine: Similar structure but with a benzodiazepine core.

    7-fluoro-4-(1-methanesulfonylpiperidine-4-carbonyl)-2,3,4,5-tetrahydro-1,4-benzothiazepine: Similar structure but with a benzothiazepine core.

Uniqueness

The unique combination of the benzoxazepine core, fluorine atom, and methanesulfonylpiperidine moiety distinguishes this compound from its analogs. This combination may result in distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

(7-fluoro-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O4S/c1-24(21,22)19-6-4-12(5-7-19)16(20)18-8-9-23-15-3-2-14(17)10-13(15)11-18/h2-3,10,12H,4-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLFANYLSDCRJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCOC3=C(C2)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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